molecular formula C13H23NO2 B218870 (S)-Octahydroindole-2-carboxylic acid tert-butyl ester CAS No. 111821-05-7

(S)-Octahydroindole-2-carboxylic acid tert-butyl ester

Cat. No.: B218870
CAS No.: 111821-05-7
M. Wt: 225.33 g/mol
InChI Key: OCFZHGWTHXLDLR-ILDUYXDCSA-N
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Description

Tert-butyl esters are a type of organic compound that have wide applications in synthetic organic chemistry . They are derived from carboxylic acids and tert-butyl alcohol . The tert-butyl group is known for its stability and is often used as a protecting group in organic synthesis .


Synthesis Analysis

Tert-butyl esters can be synthesized through a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient and sustainable compared to batch processes . Transesterification is another common method used for the synthesis of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of tert-butyl esters typically includes a carbonyl group (C=O) and an alkyl group ®. The tert-butyl group (t-Bu) is attached to the carbonyl carbon .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. One notable reaction is transesterification, which is a process where the ester group of a compound is exchanged with the ester group of an alcohol . Another common reaction is deprotection, where the tert-butyl group is removed, often using an acid such as trifluoroacetic acid .


Physical and Chemical Properties Analysis

Tert-butyl esters are generally stable compounds. They are often colorless and may have a distinct odor . The exact physical and chemical properties can vary depending on the specific compound.

Scientific Research Applications

Carboxylic Ester Applications in Biotechnology and Environmental Science

  • Biotechnological Routes Based on Lactic Acid Production :Research has explored lactic acid as a crucial hydroxycarboxylic acid produced by fermenting sugars in biomass. Lactic acid serves as a feedstock for biodegradable polymers and other chemicals, demonstrating the potential for bio-based production methods involving carboxylic acids like (S)-Octahydroindole-2-carboxylic acid tert-butyl ester (Gao, Ma, & Xu, 2011).

  • Understanding Biocatalyst Inhibition by Carboxylic Acids :A review highlights how carboxylic acids, including those related to this compound, can inhibit microbial biocatalysts at concentrations below desired yields. This knowledge aids in developing strategies to enhance microbial robustness against such inhibitors, which is crucial for bio-based chemical production (Jarboe, Royce, & Liu, 2013).

  • Carboxymethyl Cellulose Acetate Butyrate in Coating Technologies :The synthesis and application of carboxymethyl cellulose acetate butyrate (CMCAB), through esterification, demonstrate the utility of carboxylic acid esters in producing high molecular weight thermoplastic polymers. These materials have applications in pharmaceuticals and coating technologies, suggesting a potential area for the application of this compound derivatives (El-Sakhawy, Kamel, Salama, & Sarhan, 2014).

  • Environmental Impact and Analysis of Phthalate Esters :A review on phthalate esters, which are used as plasticizers and have raised concerns due to their presence in food packaging and processing, showcases the importance of analyzing and understanding the environmental and health impacts of various esters. This context is relevant for assessing the implications of using esters like this compound in industrial applications (Haji Harunarashid, Lim, & Harunsani, 2017).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

It’s known that tert-butyl esters, in general, can undergo transesterification reactions . In these reactions, both 1,3-chelation and the formation of a tetrahedral intermediate have been confirmed as key factors for the unusual nucleophilic behavior of a metal t-butoxide .

Biochemical Pathways

It’s known that the transesterification of β-keto esters, which are structurally similar to this compound, has widespread applications in the synthesis of complex molecules such as paclitaxel, prunustatin a, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

Pharmacokinetics

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Result of Action

It’s known that the reaction of tert-butyl esters with socl2 at room temperature provides acid chlorides in very good yields .

Action Environment

The action, efficacy, and stability of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Furthermore, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .

Safety and Hazards

Tert-butyl esters can be combustible and may pose a risk if they come into contact with the skin or eyes . It’s important to handle these compounds with care, using appropriate protective equipment and following safety guidelines.

Future Directions

Tert-butyl esters continue to be a topic of research, particularly in the field of synthetic organic chemistry. Future directions may include the development of more efficient synthesis methods, as well as the exploration of new applications for these compounds .

Properties

IUPAC Name

tert-butyl (2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFZHGWTHXLDLR-ILDUYXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536192
Record name tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111821-05-7
Record name tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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